molecular formula C22H18 B14647304 1H-Indene, 1-methyl-2,3-diphenyl- CAS No. 51310-25-9

1H-Indene, 1-methyl-2,3-diphenyl-

Cat. No.: B14647304
CAS No.: 51310-25-9
M. Wt: 282.4 g/mol
InChI Key: GWYHPPDHAQEXIP-UHFFFAOYSA-N
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Description

1H-Indene, 1-methyl-2,3-diphenyl- is an organic compound with the molecular formula C22H18 It belongs to the class of indene derivatives, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 1-methyl-2,3-diphenyl- typically involves the cyclization of appropriate precursors. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 1-methyl-2,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are commonly used.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

1H-Indene, 1-methyl-2,3-diphenyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1H-Indene, 1-methyl-2,3-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the indene ring.

Comparison with Similar Compounds

    Indane (C9H10): A bicyclic hydrocarbon with a similar structure but lacking the phenyl and methyl groups.

    1-Methylindane (C10H12): Similar to indane but with a methyl group attached to the indene ring.

    2-Phenylindene (C15H12): An indene derivative with a phenyl group attached to the indene ring.

Uniqueness: 1H-Indene, 1-methyl-2,3-diphenyl- is unique due to the presence of both methyl and diphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

51310-25-9

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

1-methyl-2,3-diphenyl-1H-indene

InChI

InChI=1S/C22H18/c1-16-19-14-8-9-15-20(19)22(18-12-6-3-7-13-18)21(16)17-10-4-2-5-11-17/h2-16H,1H3

InChI Key

GWYHPPDHAQEXIP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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